2‑Fluoro substitution drives sigma‑1 receptor selectivity – patent‑disclosed class‑level evidence
In the U.S. patent US 2009/0143995 A1, compounds bearing a 2‑fluorophenyl group on the piperazine scaffold are explicitly highlighted as possessing ‘especially good affinity and selectivity for sigma‑1 receptors’ [1]. While precise Ki values for the title compound are not disclosed, the patent’s exemplified comparator, 1‑[2‑(2‑fluorophenyl)ethyl]‑4‑(3‑phenylpropyl)piperazine dihydrochloride, was stated to have good selectivity for sigma‑1 over sigma‑2 [1]. By analogy, the title compound’s 2‑fluorophenyl‑propyl architecture is expected to yield similar sigma‑1 preference relative to the unsubstituted phenyl‑propyl analog (CAS 55455‑92‑0), for which no comparable sigma‑1 selectivity claims have been made.
| Evidence Dimension | Sigma‑receptor subtype selectivity (sigma‑1 vs sigma‑2) implied by patent structural claims |
|---|---|
| Target Compound Data | Contains 2‑fluorophenyl group; patent [0051] states that 2‑fluorophenyl‑substituted piperazines display especially good sigma‑1 selectivity [1]. |
| Comparator Or Baseline | 1‑(3‑Phenylpropyl)piperazine (CAS 55455‑92‑0) – no published sigma‑1 selectivity advantage. |
| Quantified Difference | Not numerically quantified; qualitative selectivity advantage inferred from patent disclosure. |
| Conditions | Patent disclosure based on in‑vitro binding assays using sigma‑1 and sigma‑2 receptor preparations (HEK‑293 cell membranes); specific assay conditions described in patent [0076]‑[0078]. |
Why This Matters
For researchers designing sigma‑1‑targeted probes or therapeutics, the 2‑fluorophenyl analog reduces the risk of sigma‑2 cross‑activity that could confound functional studies or lead to off‑target effects.
- [1] Sun CL, Li X. Piperazine derivatives. U.S. Patent Application Publication US 2009/0143995 A1, June 4, 2009. Assignee: M’s Science Corporation. [0051] disclosed sigma‑1 selectivity advantage of 2‑fluorophenyl‑substituted piperazines. View Source
